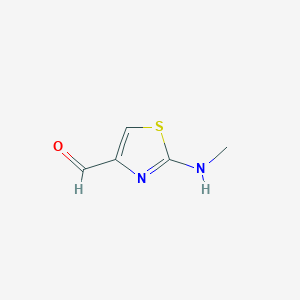

2-(Methylamino)thiazole-4-carbaldehyde

Description

The field of organic chemistry continually seeks versatile molecular frameworks that can serve as foundational building blocks for a wide array of applications. Among these, heterocyclic compounds are of particular interest due to their prevalence in biologically active molecules. 2-(Methylamino)thiazole-4-carbaldehyde is one such compound that has garnered attention for its unique structural features and synthetic potential.

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-6-5-7-4(2-8)3-9-5/h2-3H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTUKHRIVAJCJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methylamino Thiazole 4 Carbaldehyde and Its Analogs

Strategies for Thiazole (B1198619) Ring Construction with Targeted Substitution Patterns

The construction of the thiazole ring with specific substituents at the C2 and C4 positions is paramount for synthesizing the target compound. The Hantzsch thiazole synthesis and related cyclocondensation reactions remain the cornerstone of these strategies, though modern adaptations have significantly improved their efficiency and environmental footprint. eurekaselect.comanalis.com.myresearchgate.net

The Hantzsch thiazole synthesis, first reported in 1887, is a classic and versatile method for constructing the thiazole ring. nih.govderpharmachemica.com The reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide derivative. nih.gov For the synthesis of 2-aminothiazole (B372263) analogs, thiourea (B124793) or its N-substituted derivatives are used.

Mechanistic Pathway: The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide/thiourea on the α-carbon of the halocarbonyl compound, displacing the halide in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration reaction that results in the formation of the aromatic thiazole ring. nih.govnih.gov

Modern Adaptations: While the fundamental reaction remains unchanged, contemporary research has focused on improving the efficiency, selectivity, and sustainability of the Hantzsch synthesis.

Microreactor Technology: Performing the Hantzsch synthesis in heated glass microreactors under electro-osmotic flow has been shown to provide conversions similar to or greater than traditional batch syntheses, demonstrating the potential for automated and high-throughput analog generation. rsc.org

Modified Conditions: Innovations such as the Holzapfel-Meyers-Nicolaou modification allow for the synthesis of thiazoles derived from amino acids like valine and threonine with minimal loss of optical purity, proceeding via cyclocondensation under basic conditions. researchgate.net

Acidic Conditions for Regiocontrol: While the Hantzsch reaction with N-monosubstituted thioureas typically yields 2-(N-substituted amino)thiazoles exclusively, conducting the reaction under strongly acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers, offering an alternative pathway for structural diversity. rsc.org

The core of the Hantzsch synthesis lies in the selection of appropriate α-halocarbonyl and thiourea precursors to achieve the desired substitution pattern. researchgate.net To synthesize 2-(methylamino)thiazole-4-carbaldehyde, the ideal precursors would be an α-halocarbonyl equivalent of glyceraldehyde or a protected form thereof, and N-methylthiourea.

Key precursor combinations for synthesizing related structures include:

α-Haloketones: The reaction of various substituted phenacyl bromides with thiourea or N-substituted thioureas is a common route to 2-amino-4-arylthiazoles. mdpi.comnih.gov

β-Keto Esters: These compounds can be halogenated in situ with reagents like N-bromosuccinimide (NBS) and then cyclized with thiourea to yield 2-aminothiazole-5-carboxylates. organic-chemistry.org

α-Tosyloxy-ketones: As an alternative to α-haloketones, α-tosyloxy-ketones can react efficiently with N-arylthioureas, offering a facile route to substituted 2-aminothiazoles. nih.gov

Below is a table illustrating the versatility of this cyclocondensation approach with various precursors.

| α-Halocarbonyl Precursor | Thiourea Derivative | Resulting Thiazole Analog |

| 3-(2-bromoacetyl)-4-hydroxy-chromen-2-one | Substituted thioureas | 2-Aminothiazole derivatives with a 4-hydroxy-chromen-2-one substituent at the C4 position. mdpi.com |

| Ethyl 4-chloroacetoacetate | N-methylthiourea | Ethyl 2-(methylamino)thiazole-4-acetate |

| 2-Bromoacetylpyridine | Phenylthiourea | 2-(Phenylamino)-4-(2-pyridyl)thiazole. nih.gov |

| α-Bromoacetophenones | Thiourea | 2-Amino-4-phenylthiazoles. rsc.org |

To overcome the limitations of classical methods, which can require harsh conditions, significant effort has been directed toward developing catalyst-mediated and metal-free synthetic routes.

Heterogeneous Catalysts: Solid-supported catalysts offer advantages in terms of easy separation and reusability. Silica-supported tungstosilicic acid has been effectively used in one-pot, three-component syntheses of Hantzsch thiazole derivatives. nih.gov Montmorillonite-K10 has also been employed as a catalyst for the one-pot synthesis of 2-aminothiazoles from methylcarbonyl compounds and thiourea. researchgate.net

Magnetic Nanocatalysts: An innovative approach involves a multifunctional magnetic nanocatalyst based on zeolite-Y (Ca/4-MePy-IL@ZY-Fe₃O₄). rsc.org This system facilitates the one-pot synthesis of 2-aminothiazoles and allows for easy catalyst recovery using an external magnet. This method also utilizes trichloroisocyanuric acid (TCCA) as a safe and sustainable halogen source, replacing more toxic reagents like iodine. rsc.org

Metal-Free Catalysis: Metal-free approaches align with green chemistry principles by avoiding potentially toxic and expensive metal catalysts. Trifluoromethanesulfonic acid (TfOH) has been shown to catalyze the coupling of α-diazoketones with thioureas to provide thiazole derivatives under mild conditions. organic-chemistry.org In some cases, catalyst-free conditions have been developed for the synthesis of 2-iminothiazoles from nitroepoxides and in situ generated thiourea derivatives. researchgate.net

A comparison of various catalytic systems is presented below.

| Catalyst Type | Example Catalyst | Key Advantages |

| Heterogeneous | Silica Supported Tungstosilisic Acid | Reusable, environmentally benign, efficient for one-pot reactions. nih.gov |

| Magnetic Nanocatalyst | Ca/4-MePy-IL@ZY-Fe₃O₄ | Easy separation, high efficiency, compatible with green halogen sources. rsc.org |

| Metal-Free (Acid) | Trifluoromethanesulfonic acid (TfOH) | Avoids metal contamination, mild reaction conditions, broad substrate scope. organic-chemistry.org |

| Electrochemical | NH₄I (mediator) | Uses electricity as a clean reagent, often proceeds under mild conditions. nih.gov |

The principles of green chemistry are increasingly being applied to thiazole synthesis to reduce environmental impact, shorten reaction times, and improve yields. Microwave and ultrasound irradiation are two key technologies in this endeavor.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate the synthesis of thiazole derivatives. nih.gov For instance, the synthesis of 2-arylamino-4-(3'-indolyl)thiazoles was achieved in high yields via a one-pot, microwave-assisted reaction in polyethylene (B3416737) glycol-400 (PEG-400), an eco-friendly solvent. nih.gov This method offers significant reductions in reaction time compared to conventional heating. researchgate.netrjpbcs.com

Ultrasound-Assisted Synthesis: Sonochemistry provides an alternative energy source that promotes chemical reactions through acoustic cavitation. tandfonline.com The use of ultrasonic irradiation for thiazole synthesis leads to high yields, shorter reaction times, and often allows for solvent-free conditions. tandfonline.comscilit.comresearchgate.net This technique has been successfully combined with green biocatalysts, such as modified chitosan (B1678972) hydrogels, to create highly efficient and sustainable synthetic protocols. mdpi.combohrium.com

The table below highlights the advantages of these green techniques over conventional methods.

| Technique | Typical Reaction Time | Yield | Key Benefits | Reference |

| Conventional Heating | Several hours | Moderate to Good | Standard, well-established method | nih.gov |

| Microwave Irradiation | 2-10 minutes | Good to Excellent | Rapid heating, reduced side products, improved yields. nih.gov | nih.govresearchgate.net |

| Ultrasound Irradiation | 20-60 minutes | Good to Excellent | Energy efficient, mild conditions, applicable to solvent-free reactions. tandfonline.comresearchgate.net | nih.govmdpi.com |

Installation and Functionalization of the 2-(Methylamino) Group

Achieving the 2-(methylamino) substitution is a critical step in the synthesis of the target compound. This can be accomplished either by direct incorporation during the ring-forming reaction or by post-synthetic modification of a 2-aminothiazole precursor.

The most straightforward and atom-economical method to install the 2-(methylamino) group is to use N-methylthiourea as the thioamide component in a Hantzsch-type cyclocondensation reaction. researchgate.net This one-pot approach directly builds the desired functionality into the thiazole scaffold, avoiding additional protection/deprotection or functionalization steps.

This strategy has been successfully employed in the synthesis of various 2-(methylamino)thiazole analogs. For example, an electrochemical synthesis of 2-aminothiazoles from active methylene (B1212753) ketones and thioureas demonstrated that N-methylthiourea reacts smoothly under the optimized conditions to provide the corresponding 2-(methylamino)thiazole product in good yield. nih.gov This direct approach is highly efficient for creating libraries of analogs for structure-activity relationship studies.

Post-Cyclization Amination and N-Alkylation Strategies

The introduction of the methylamino group at the C2 position of the thiazole ring can be effectively achieved after the initial formation of the heterocyclic core. This post-cyclization approach offers flexibility in diversifying the amine substituent. Key strategies include palladium-catalyzed cross-coupling reactions and direct N-alkylation of a precursor 2-aminothiazole.

One of the most powerful methods for forming the C-N bond is the Buchwald-Hartwig amination . nih.govnih.gov This palladium-catalyzed cross-coupling reaction allows for the reaction of a 2-halothiazole (typically 2-bromo- or 2-chlorothiazole) with methylamine. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the reaction and can influence the substrate scope. nih.govnih.gov

Table 1: Key Parameters for Buchwald-Hartwig Amination of 2-Halothiazoles

| Parameter | Description | Examples |

| Palladium Catalyst | Provides the active catalytic species for the cross-coupling. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | XPhos, SPhos, RuPhos |

| Base | Activates the amine and neutralizes the acid formed during the reaction. | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Solvent | Aprotic, non-polar solvents are typically used. | Toluene, Dioxane |

| Temperature | Reactions are often heated to achieve a reasonable reaction rate. | 80-120 °C |

N-Alkylation of a pre-existing 2-aminothiazole is a more direct approach. However, the regioselectivity of the alkylation can be a challenge. Alkylation can occur at either the exocyclic amino group or the endocyclic nitrogen atom of the thiazole ring. In the absence of a condensing agent, nuclear N-alkylation to form a 2-imino-3-alkylthiazoline is often observed. To favor alkylation on the exocyclic nitrogen, the use of a strong base to deprotonate the amino group is often necessary. Subsequent reaction with a methylating agent, such as methyl iodide or dimethyl sulfate, can then selectively introduce the methyl group.

Precise Introduction and Transformation of the 4-Carbaldehyde Moiety

The introduction of the carbaldehyde group at the C4 position of the thiazole ring is a critical step in the synthesis of the target compound. This can be achieved through formylation of the pre-formed thiazole ring or by oxidation of a suitable precursor.

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiazoles. nih.govnih.govwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from the reaction of phosphorus oxychloride (POCl₃) with a substituted amide, most commonly N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent then attacks the electron-rich C4 position of the thiazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.

The reactivity of the thiazole ring in the Vilsmeier-Haack reaction is influenced by the substituents present on the ring. Electron-donating groups, such as the 2-(methylamino) group, activate the ring towards electrophilic substitution, facilitating formylation at the C4 position. However, the reaction conditions need to be carefully controlled to avoid potential side reactions, such as formylation of the amino group. sciforum.net

Table 2: Typical Conditions for Vilsmeier-Haack Formylation of Thiazoles

| Reagent/Condition | Purpose | Typical Examples |

| Formylating Agent | Source of the formyl group. | POCl₃/DMF |

| Solvent | Often the formylating agent itself or an inert solvent. | DMF, Dichloromethane |

| Temperature | Reaction temperature can vary depending on the substrate reactivity. | 0 °C to reflux |

| Work-up | Hydrolysis of the intermediate iminium salt. | Aqueous NaHCO₃ or NaOH |

An alternative strategy for introducing the C4-carbaldehyde involves the oxidation of a precursor alcohol, such as (2-(methylamino)thiazol-4-yl)methanol. A variety of oxidizing agents can be employed for this transformation. Mild oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid.

Commonly used methods for the oxidation of primary alcohols to aldehydes include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and manganese dioxide (MnO₂) oxidation. For instance, the oxidation of (2-((dimethylamino)methyl)thiazol-4-yl)methanol (B143789) has been noted as a potential synthetic route. evitachem.com While direct oxidation of a 2-(methylamino) precursor is ideal, studies have also shown the oxidation of related (thiazol-2-yl)methanol derivatives to the corresponding ketones under hydrolytic conditions, suggesting that the thiazole ring is stable to certain oxidative conditions. researchgate.net

The use of alkynyl aldehyde intermediates for the synthesis of this compound and its direct analogs is not a commonly reported strategy in the surveyed literature. While tandem cyclization reactions using alkynyl aldehydes are known to produce a variety of heterocyclic compounds, mdpi.com their specific application to form the this compound scaffold appears to be limited.

Multicomponent Reaction (MCR) Approaches for Diversification and Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to the synthesis of complex molecules. researchgate.net Several MCRs have been developed for the synthesis of thiazole derivatives.

A notable example is the Hantzsch thiazole synthesis, which is a two-component reaction but can be adapted into a one-pot, three-component process. A typical Hantzsch synthesis involves the reaction of an α-haloketone with a thiourea or thioamide. To generate the 2-(methylamino)thiazole core, N-methylthiourea would be a suitable starting material. By choosing an appropriate α-haloketone bearing a protected or precursor aldehyde functionality at the C4 position, this method can provide a convergent route to the target molecule.

The Gewald reaction is another powerful MCR for the synthesis of highly substituted 2-aminothiophenes. nih.govwikipedia.org While it yields thiophenes rather than thiazoles, the principles of combining a carbonyl compound, an active methylene nitrile, and elemental sulfur highlight the potential of MCRs in constructing sulfur-containing heterocycles. Similar MCR strategies could potentially be developed for the direct synthesis of 4-formyl-2-aminothiazole derivatives. For example, a multicomponent reaction involving 2-aminothiazole, an aldehyde, and an active methylene compound has been explored for the synthesis of thiazolo[3,2-a]pyrimidine derivatives. sciforum.net Such strategies showcase the potential for rapid diversification of the thiazole core. nih.gov

Table 3: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Key Reactions |

| Post-Cyclization Modification | High flexibility for amine diversification. | May require multiple steps. Potential for regioselectivity issues in N-alkylation. | Buchwald-Hartwig Amination, N-Alkylation |

| Direct Formylation | Direct introduction of the aldehyde group. | Can have regioselectivity issues. Potential for side reactions on other functional groups. | Vilsmeier-Haack Reaction |

| Oxidation of Precursors | Utilizes readily available starting materials. | Requires a suitable precursor. Risk of over-oxidation. | Swern Oxidation, DMP Oxidation |

| Multicomponent Reactions | High efficiency and atom economy. Rapid access to diverse structures. | Development of new MCRs can be challenging. | Hantzsch Thiazole Synthesis (modified), Gewald-type reactions (conceptual) |

Chemical Reactivity and Mechanistic Studies of 2 Methylamino Thiazole 4 Carbaldehyde

Reactivity Profiles of the Carbaldehyde Functional Group

The carbaldehyde group at the C4 position of the thiazole (B1198619) ring is a primary site for electrophilic reactions. Its reactivity is typical of aromatic aldehydes, participating in a wide array of nucleophilic additions and redox transformations.

Nucleophilic Additions and Condensation Reactions (e.g., Imine, Hydrazone, Oxime Formation)

The carbonyl carbon of 2-(Methylamino)thiazole-4-carbaldehyde is electrophilic and susceptible to attack by various nucleophiles. masterorganicchemistry.comlibretexts.org This leads to the formation of a tetrahedral intermediate which can then undergo further reaction. libretexts.orgpressbooks.pub

Imine, Hydrazone, and Oxime Formation: A common class of reactions involves condensation with primary amines and their derivatives, such as hydrazines and hydroxylamine (B1172632), to form imines (Schiff bases), hydrazones, and oximes, respectively. nih.gov These reactions typically proceed via a two-step mechanism: nucleophilic addition to the carbonyl group to form a hemiaminal intermediate, followed by dehydration to yield the C=N double bond. pressbooks.pubnih.gov The reaction is often catalyzed by mild acid. researchgate.net

While specific examples for this compound are specialized, the formation of hydrazones from related 2-aminothiazole (B372263) precursors is documented. For instance, N'-2-(2-methylamino)thiazol-4-yl)acetohydrazide can be condensed with various aldehydes, demonstrating the general reactivity of this class of compounds. researchgate.net This indicates that the reverse reaction, condensing the thiazole carbaldehyde with a hydrazide, is a feasible and expected transformation.

The general schemes for these condensation reactions are as follows:

Imine Formation: Reaction with a primary amine (R-NH₂) yields a corresponding N-substituted imine.

Hydrazone Formation: Condensation with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) produces hydrazones. researchgate.netrsc.org

Oxime Formation: Treatment with hydroxylamine (H₂NOH) results in the formation of an oxime. wikipedia.orgresearchgate.netmdpi.com

Table 1: Representative Condensation Reactions of the Carbaldehyde Group

| Reactant | Product Type | General Product Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | 2-(Methylamino)-4-(R-iminomethyl)thiazole |

| Hydrazine (H₂NNH-R) | Hydrazone | 2-(Methylamino)-4-[(R-hydrazinylidene)methyl]thiazole |

| Hydroxylamine (H₂NOH) | Oxime | This compound oxime |

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group is readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental process in organic synthesis. For this compound, this reaction would yield 2-(Methylamino)thiazole-4-carboxylic acid.

Common oxidizing agents used for this purpose include:

Potassium permanganate (B83412) (KMnO₄)

Chromium-based reagents like Jones reagent (CrO₃/H₂SO₄)

Silver oxide (Tollens' reagent, Ag₂O)

Manganese dioxide (MnO₂)

The oxidation of a related compound, (2-p-tolylthiazol-4-yl)methanol, to 2-p-tolylthiazole-4-carbaldehyde using manganese dioxide has been reported, showcasing the feasibility of redox transformations on the C4 substituent without disrupting the thiazole ring. chemicalbook.com While direct oxidation of this compound is not extensively detailed, the oxidation of thiazoline-4-carboxylates to thiazole-4-carboxylates using molecular oxygen suggests the stability of the thiazole ring under oxidative conditions. researchgate.net Based on general chemical principles, the aldehyde group of the target molecule is expected to undergo this oxidation cleanly.

Reduction Reactions to Corresponding Alcohols or Alkanes

The carbaldehyde group can be reduced to a primary alcohol or, under more stringent conditions, completely deoxygenated to a methyl group (alkane).

Reduction to Alcohols: The most common method for converting an aldehyde to a primary alcohol is through the use of hydride reducing agents. youtube.com

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that readily converts aldehydes to alcohols in protic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that also achieves this transformation, typically in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

For this compound, this reaction would produce (2-(Methylamino)thiazol-4-yl)methanol. The chemoselectivity of these reagents allows for the reduction of the aldehyde without affecting the aromatic thiazole ring or the methylamino group.

Reduction to Alkanes: Complete reduction of the aldehyde to a methyl group can be accomplished via several methods, including:

Wolff-Kishner Reduction: This involves the formation of a hydrazone intermediate, followed by heating with a strong base (e.g., KOH) in a high-boiling solvent.

Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid.

These reactions would convert this compound into 2-(Methylamino)-4-methylthiazole.

Olefin Metathesis and Wittig-Type Transformations

The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org The reaction involves a phosphonium (B103445) ylide (Wittig reagent), which acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com This leads to the formation of a four-membered oxaphosphetane intermediate that subsequently decomposes to yield the desired alkene and a phosphine (B1218219) oxide, with the formation of the stable P=O bond being the driving force. organic-chemistry.orgnih.gov

The reaction of this compound with a Wittig reagent (Ph₃P=CHR) would produce a 4-alkenyl-2-(methylamino)thiazole derivative. The stereochemistry of the resulting alkene (E or Z) is dependent on the nature of the 'R' group on the ylide. wikipedia.orgorganic-chemistry.org

Non-stabilized ylides (R = alkyl) generally favor the formation of Z-alkenes. organic-chemistry.org

Stabilized ylides (R = electron-withdrawing group like ester or ketone) typically yield E-alkenes. organic-chemistry.org

Table 2: Predicted Products from Wittig Reaction

| Wittig Reagent | Ylide Type | Expected Major Product |

|---|---|---|

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Non-stabilized | 2-(Methylamino)-4-vinylthiazole |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | Non-stabilized | (Z)-4-(prop-1-en-1-yl)-2-(methylamino)thiazole |

| (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Stabilized | (E)-Ethyl 3-(2-(methylamino)thiazol-4-yl)acrylate |

Olefin metathesis is generally not directly applicable to aldehydes. However, the alkene products from the Wittig reaction could potentially undergo subsequent metathesis reactions.

Transformations Involving the 2-(Methylamino) Group

The secondary amine at the C2 position is nucleophilic and can participate in reactions typical of alkyl-aryl amines, such as alkylation and acylation.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the methylamino group allows it to act as a nucleophile.

N-Acylation: The methylamino group can be acylated by reacting it with acylating agents like acyl chlorides or acid anhydrides under basic conditions. mdpi.com This reaction converts the secondary amine into a tertiary amide. For example, reaction with acetyl chloride would yield N-methyl-N-(4-formylthiazol-2-yl)acetamide. Studies on related 2-aminothiazole systems have shown that acylation occurs readily on the exocyclic amino group. mdpi.comnih.gov

N-Alkylation: Further alkylation of the secondary amine can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom displaces the halide, leading to the formation of a tertiary amine, specifically a 2-(dimethylamino) derivative. Reductive amination has also been employed to N-alkylate 2-aminobenzothiazoles. mdpi.com The reactivity of 2-aminobenzothiazole (B30445) with α-iodoketones, which proceeds via N-alkylation, further supports the nucleophilic nature of the amino group in such heterocyclic systems. nih.govbohrium.com This suggests that this compound would react similarly with alkylating agents to yield 2-(dialkylamino)thiazole derivatives.

Table 3: Reactions at the 2-(Methylamino) Group

| Reagent Type | Specific Reagent Example | Product Type |

|---|---|---|

| Acylating Agent | Acetyl Chloride (CH₃COCl) | Tertiary Amide |

| Alkylating Agent | Methyl Iodide (CH₃I) | Tertiary Amine |

Nucleophilic Reactivity and its Exploitation in Synthetic Pathways

The nucleophilic character of this compound is primarily centered on the exocyclic methylamino group and the oxygen of the carbaldehyde. However, the aldehyde functionality provides a key electrophilic site for nucleophilic addition, a classic and widely exploited reaction in organic synthesis. This reactivity has been extensively used to construct more complex molecular architectures.

One of the most common transformations is the Knoevenagel condensation , where the aldehyde reacts with active methylene (B1212753) compounds in the presence of a basic catalyst. wikipedia.orgresearchgate.net This reaction leads to the formation of a new carbon-carbon double bond, providing access to a variety of α,β-unsaturated systems. For instance, the reaction with malononitrile (B47326) would yield 2-(2-(methylamino)thiazole-4-yl)methylene)malononitrile, a versatile intermediate for further synthetic elaborations. researchgate.net

Another significant reaction is the formation of Schiff bases (imines) through condensation with primary amines. The reaction of 2-aminothiazole derivatives with various aromatic and aliphatic aldehydes is a well-established method for synthesizing new imine derivatives. nih.govmdpi.com Similarly, the carbaldehyde group of the title compound can react with hydrazines to form hydrazones, which are important intermediates for the synthesis of various heterocyclic systems. researchgate.net

The nucleophilicity of the exocyclic amino group is also a key aspect of the molecule's reactivity. It can readily undergo acylation with acyl halides or anhydrides to form the corresponding amides. nih.gov Furthermore, it can act as a nucleophile in substitution reactions. For example, 2-aminothiazoles react with chloroacetyl chloride, demonstrating the nucleophilic character of the amino group. nih.gov

The following table summarizes some of the key nucleophilic reactions involving the carbaldehyde group of 2-aminothiazole-4-carbaldehyde (B1607623) derivatives.

| Nucleophile | Reagent Example | Product Type | Reference(s) |

| Active Methylene Compound | Malononitrile | α,β-Unsaturated nitrile | researchgate.net |

| Primary Amine | Aniline | Schiff Base (Imine) | nih.govmdpi.com |

| Hydrazine | Hydrazine hydrate | Hydrazone | researchgate.net |

| Organometallic Reagent | Grignard Reagent | Secondary Alcohol | - |

Electrophilic and Nucleophilic Substitution on the Thiazole Ring System

The electronic properties of the thiazole ring in this compound are significantly influenced by the substituents at the C2 and C4 positions. The electron-donating methylamino group at C2 increases the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, the electron-withdrawing carbaldehyde group at C4 deactivates the ring towards electrophiles but can influence the regioselectivity of such reactions.

Electrophilic aromatic substitution on the thiazole ring is a well-studied process. For 2-aminothiazole derivatives, the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack. nih.gov The strong activating and ortho-, para-directing nature of the amino group strongly favors substitution at the adjacent C5 position. The presence of the deactivating formyl group at C4 further reinforces this regioselectivity, as it deactivates the C5 position to a lesser extent than the C4 position itself.

Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For instance, bromination of 2-aminothiazoles typically occurs selectively at the C5 position. The Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic ring, is another relevant electrophilic substitution. researchgate.netasianpubs.orgijpcbs.comorganic-chemistry.orgwikipedia.org While the target molecule already possesses a formyl group at C4, understanding this reaction is crucial for the synthesis of related structures. Studies on 4‐aryl‐2‐aminothiazole derivatives have shown that formylation can occur on the thiazole ring, the aryl group, or the amino group, depending on the specific substrate and reaction conditions. researchgate.net

The table below illustrates the expected regioselectivity for electrophilic substitution on the 2-(methylamino)thiazole core.

| Electrophilic Reaction | Reagent | Major Product (Substitution at) | Reference(s) |

| Bromination | Br₂ | C5 | nih.gov |

| Nitration | HNO₃/H₂SO₄ | C5 | - |

| Vilsmeier-Haack Formylation | POCl₃/DMF | C5 (on a 2-aminothiazole precursor) | researchgate.netasianpubs.orgijpcbs.comorganic-chemistry.org |

The C2 position of the thiazole ring is inherently electron-deficient and thus susceptible to nucleophilic attack. This is particularly true when a good leaving group is present at this position. In the context of this compound, direct nucleophilic substitution at the C2 position would require displacement of the methylamino group, which is generally not a favorable process.

However, reactions involving the tautomeric imino form of 2-aminothiazoles are well-documented. mit.edu The exocyclic amino group can be converted into a better leaving group, for instance, through diazotization, which then allows for nucleophilic substitution. More commonly, synthetic strategies involve the use of a 2-halothiazole as a precursor, where the halogen at the C2 position is readily displaced by a variety of nucleophiles, including amines, to install the desired amino functionality. core.ac.uk

Catalyzed Reactions and Cross-Coupling Methodologies

Modern synthetic chemistry heavily relies on catalyzed reactions to achieve efficient and selective bond formations. This compound is a suitable substrate for various cross-coupling and C-H functionalization reactions, enabling the rapid construction of complex molecules.

Direct C-H functionalization is a powerful tool for the modification of heterocyclic rings without the need for pre-functionalization. Palladium-catalyzed C-H activation has been successfully applied to thiazole derivatives for the synthesis of 4- and 5-arylated aminothiazoles. kfupm.edu.sa While the aldehyde group in the target molecule is a functional handle for many reactions, the C-H bond at the C5 position remains a potential site for direct functionalization.

Research in this area often focuses on the coupling of the C-H bond with various partners, such as aryl halides or other heterocycles. The directing ability of the groups present on the thiazole ring plays a crucial role in determining the regioselectivity of these reactions.

The 2-aminothiazole core is a versatile building block for the synthesis of fused heterocyclic systems through metal-catalyzed annulation and cyclization reactions. The amino group and the adjacent ring nitrogen can act as a bidentate directing group or participate in the cyclization process.

For example, 2-aminothiazoles can undergo palladium-catalyzed N-arylation with aryl bromides and triflates, a reaction that is crucial for the synthesis of various biologically active compounds. nih.govmit.edu Furthermore, the aldehyde functionality can participate in intramolecular cyclization reactions or multicomponent reactions to build complex polycyclic structures. For instance, the synthesis of pyrimido[4,5-d]thiazoles can be envisioned starting from 2-aminothiazole-4-carbaldehyde derivatives through condensation with suitable reagents. nih.govmdpi.com

The following table provides examples of metal-catalyzed reactions involving the 2-aminothiazole scaffold.

| Reaction Type | Catalyst | Reactant(s) | Product Type | Reference(s) |

| N-Arylation | Pd(OAc)₂ | Aryl bromide | 2-Arylaminothiazole | nih.govmit.edu |

| C-H Arylation | Palladium Catalyst | Aryl halide | 5-Aryl-2-aminothiazole | kfupm.edu.sa |

| Annulation | - | Guanidine | Pyrimido[4,5-d]thiazole | nih.govmdpi.com |

Computational and Theoretical Chemical Investigations of 2 Methylamino Thiazole 4 Carbaldehyde

Quantum Chemical Studies on Electronic Structure and Aromaticity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and aromatic nature of 2-(Methylamino)thiazole-4-carbaldehyde. These studies provide a microscopic view of electron distribution and orbital interactions.

The thiazole (B1198619) ring is an aromatic heterocycle, and its electronic structure is characterized by the delocalization of π-electrons across the ring system. In this compound, the π-system of the thiazole ring is influenced by two key substituents: the electron-donating methylamino group at the 2-position and the electron-withdrawing carbaldehyde group at the 4-position.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates a molecule is more reactive and less stable. For thiazole derivatives, the HOMO-LUMO gap can be influenced by the nature of the substituents. In the case of this compound, the electron-donating methylamino group would be expected to raise the energy of the HOMO, while the electron-withdrawing carbaldehyde group would lower the energy of the LUMO. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting that the molecule is chemically reactive.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Substituted Thiazole Derivatives (Analogous Systems)

| Compound/System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Thiazole | -9.468 | 3.348 | 12.816 |

| 2-Methylthiazole | -9.135 | 3.512 | 12.647 |

| 4-Methylthiazole | -9.117 | 3.508 | 12.625 |

Note: Data is for illustrative purposes based on analogous systems and not the specific compound of this article. The actual values for this compound would require specific computational calculations.

Electrostatic Potential (ESP) Mapping for Reactive Site Prediction

An Electrostatic Potential (ESP) map is a valuable computational tool that illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential on the electron density surface of the molecule. Different colors on the ESP map represent regions of varying electrostatic potential. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, an ESP map would be expected to show a region of high negative potential (red) around the oxygen atom of the carbaldehyde group and the nitrogen atom of the thiazole ring, indicating their nucleophilic character. The hydrogen atom of the carbaldehyde group and the protons of the methylamino group would likely exhibit a positive potential (blue), highlighting their electrophilic nature. The ESP map would thus provide a visual guide to the most probable sites for intermolecular interactions and chemical reactions.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers a powerful approach to elucidating the mechanisms of chemical reactions at a molecular level. By calculating the potential energy surface for a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information is crucial for understanding reaction kinetics and selectivity.

For this compound, computational methods could be employed to study a variety of reactions, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the thiazole ring. For instance, a computational study of the reaction of this compound with a nucleophile would involve optimizing the geometries of the reactants, the transition state for nucleophilic attack, and the resulting tetrahedral intermediate. The calculated activation energy would provide insight into the feasibility of the reaction under specific conditions. Such studies can also help in understanding the role of catalysts and solvents in influencing reaction outcomes.

Molecular Modeling and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Property Prediction

Molecular modeling and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or chemical properties. mdpi.com These methods are widely used in drug discovery and materials science to predict the properties of new compounds and to guide the design of molecules with desired characteristics.

A QSAR study on a series of derivatives of this compound would involve several steps. First, a dataset of compounds with known activities would be compiled. Then, a variety of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be categorized as electronic, steric, hydrophobic, or topological. Finally, a mathematical model would be developed to establish a relationship between the descriptors and the observed activity. This model could then be used to predict the activity of new, untested compounds. Studies on other thiazole derivatives have successfully employed QSAR to predict their biological activities. mdpi.comnih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies of Thiazole Derivatives

| Descriptor Type | Examples |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| Topological | Connectivity indices, Shape indices |

Understanding how a molecule like this compound interacts with a biological target, such as an enzyme or a receptor, is crucial for its potential application in medicinal chemistry. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method allows for the visualization of the binding mode and the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

A molecular docking study of this compound would involve obtaining the three-dimensional structure of the target protein, typically from a protein database. The ligand would then be placed in the active site of the protein, and a scoring function would be used to evaluate the binding affinity of different orientations. The results of a docking study can provide valuable insights into the structure-activity relationship and can guide the design of more potent and selective ligands. Molecular docking studies have been successfully applied to various thiazole derivatives to understand their interactions with biological targets. researchgate.netnih.gov

In Silico Prediction of Chemical Descriptors for Synthetic Optimization

In the realm of modern synthetic chemistry, computational and theoretical investigations serve as powerful tools to predict and understand the behavior of molecules, thereby guiding the optimization of synthetic pathways. For a compound such as this compound, in silico methods, including Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT), are employed to calculate a variety of chemical descriptors. These descriptors provide valuable insights into the molecule's electronic, steric, and thermodynamic properties, which are crucial for designing efficient and high-yielding synthetic routes.

Detailed research findings from computational studies on 2-aminothiazole (B372263) derivatives, a class to which this compound belongs, have highlighted several key descriptors that influence their reactivity and potential for chemical synthesis. tandfonline.comnih.gov These descriptors can be broadly categorized into electronic, topological, and physicochemical properties.

Electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting a molecule's reactivity. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, which can inform the choice of reagents and reaction conditions. Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the electron density distribution, identifying regions susceptible to electrophilic or nucleophilic attack, which is invaluable for predicting regioselectivity in synthetic transformations. researchgate.net

Topological descriptors, derived from the molecular graph, offer insights into the size, shape, and branching of a molecule. Descriptors like the Moreau-Broto autocorrelation and Moran autocorrelation provide information about the spatial arrangement of atoms and their properties within the molecule. tandfonline.comnih.gov The total molecular surface area and van der Waals volume are also crucial for understanding steric hindrance, which can significantly impact reaction rates and the feasibility of a synthetic step. nih.gov

Physicochemical descriptors, including mass, polarizability, and electronegativity, also play a significant role in synthetic optimization. nih.gov These properties can influence a molecule's solubility, melting point, and interactions with solvents and other reactants, all of which are practical considerations in the laboratory.

The table below provides a summary of key chemical descriptors that are typically predicted in silico for 2-aminothiazole derivatives to guide synthetic optimization. While specific values for this compound are not publicly available, this table represents the types of data generated in computational studies of this class of compounds.

| Descriptor Category | Descriptor Name | Significance in Synthetic Optimization |

| Electronic | HOMO Energy | Indicates electron-donating ability; relevant for reactions with electrophiles. |

| LUMO Energy | Indicates electron-accepting ability; relevant for reactions with nucleophiles. | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | |

| Dipole Moment | Influences solubility and intermolecular interactions. | |

| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic attack. | |

| Topological | Moreau-Broto Autocorrelation (ATSC1i) | Describes the distribution of atomic properties in the molecule. tandfonline.comnih.gov |

| Moran Autocorrelation (MATS8c) | Provides information on the correlation of atomic charges at different distances. tandfonline.comnih.gov | |

| Total Molecular Surface Area (RPSA) | Relates to steric accessibility and intermolecular interactions. tandfonline.comnih.gov | |

| Physicochemical | Molecular Weight | Basic property used in stoichiometric calculations. |

| Polarizability | Affects intermolecular forces and reactivity. nih.gov | |

| Electronegativity | Influences bond polarities and reactivity. nih.gov | |

| Van der Waals Volume | Provides a measure of the molecule's size, impacting steric effects. nih.gov |

By calculating and analyzing these descriptors, chemists can make more informed decisions in the laboratory. For instance, a high HOMO energy might suggest that the 2-(methylamino) group enhances the nucleophilicity of the thiazole ring, making it more susceptible to electrophilic substitution. Conversely, the electron-withdrawing nature of the 4-carbaldehyde group, as indicated by the MEP, would deactivate certain positions towards electrophilic attack while activating the aldehyde carbon for nucleophilic addition. This predictive power allows for the rational design of experiments, reducing the amount of trial-and-error required to achieve the desired synthetic outcome.

Applications of 2 Methylamino Thiazole 4 Carbaldehyde As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The dual functionality of 2-(Methylamino)thiazole-4-carbaldehyde enables its use in the construction of a diverse range of complex heterocyclic structures. The aldehyde group readily participates in condensation and cyclization reactions, while the 2-amino moiety can be involved in ring-forming processes. This reactivity is foundational to its role in medicinal chemistry and drug discovery, where the thiazole (B1198619) nucleus is considered a "privileged scaffold". researchgate.netresearchgate.netresearchgate.net

Construction of Fused and Bridged Thiazole Derivatives

The 2-aminothiazole (B372263) framework is a cornerstone for synthesizing fused heterocyclic systems, where another ring is built onto the thiazole core. A prominent example is the synthesis of thiazolo[4,5-d]pyrimidines, which are regarded as 7-thia-analogs of purines and exhibit a broad spectrum of pharmacological activities. mdpi.com The general synthetic strategy involves the cyclization of appropriately functionalized 2-aminothiazoles. For instance, the reaction of 2-aminothiazole-5-carboxamides with trifluoroacetic anhydride (B1165640) leads to the formation of the fused pyrimidine (B1678525) ring, yielding the thiazolo[4,5-d]pyrimidine (B1250722) core. mdpi.com Similarly, 4-aminopyrimidin-5-yl thiocyanates can be cyclized to generate these fused systems. rsc.org

Another important class of fused systems accessible from thiazole precursors is the pyrrolo[2,1-b]thiazole series. conicet.gov.arosi.lvresearchgate.net The synthesis of these bicyclic heterocycles often involves the N-alkylation of a thiazole ring with an α-haloketone, followed by cyclization. conicet.gov.ar For example, formylation of N-phenacyl thiazolium derivatives can yield complex pyrrolo[2,1-b]thiazol-3(2H)-ones, demonstrating how the thiazole core can be elaborated into more complex, bridged structures. researchgate.net The Vilsmeier reaction, which introduces a formyl group, is a key step in the synthesis of related pyrrolo[2,1-b]thiazole thioaldehydes, highlighting the utility of aldehyde chemistry in building these systems. rsc.org

Synthesis of Thiazole-Containing Amino Acid and Peptidomimetic Conjugates

The incorporation of thiazole rings into peptides and peptidomimetics is a well-established strategy to enhance their biological activity, stability, and permeability. nih.gov Thiazoles can be considered as cyclized and dehydrated derivatives of cysteine and serve as valuable templates in peptide design. uq.edu.au The synthesis of these conjugates often relies on standard peptide coupling techniques once the thiazole-containing amino acid is prepared.

The Hantzsch-thiazole synthesis is a common method for creating the thiazole moiety, which can then be incorporated into a peptide chain. uq.edu.aunih.gov For example, a peptidyl thioamide can react with an α-bromo ketone residue to form the thiazole ring within a linear peptide precursor, which is subsequently cyclized to yield a macrocyclic peptidomimetic. nih.gov Solid-phase synthesis approaches have also been developed to efficiently produce libraries of thiazole-based peptidomimetics. researchgate.net The aldehyde functionality in this compound can be chemically modified (e.g., through oxidation to a carboxylic acid or reductive amination) to provide the necessary handles for coupling with other amino acids or peptide fragments, making it a valuable starting point for such syntheses.

Generation of Diverse Small Molecule Libraries

The reactivity of the aldehyde group makes this compound an excellent substrate for generating diverse small molecule libraries for high-throughput screening. The aldehyde can undergo condensation reactions with a wide variety of nucleophiles. For example, reaction with hydrazines can produce hydrazones, which themselves can be starting points for further heterocyclic synthesis. researchgate.net Condensation with active methylene (B1212753) compounds, such as malononitrile (B47326), can lead to the formation of new carbon-carbon bonds and further functionalization. mdpi.com

This approach is particularly powerful in creating molecular hybrids, where the thiazole core is linked to other pharmacologically active scaffolds. The synthesis of thiazolyl-pyrazoline conjugates, for instance, often begins with the formation of a chalcone-like intermediate from a thiazole carbaldehyde, which then undergoes cyclization with a hydrazine (B178648) derivative. acs.orgnih.gov This strategy of combining different heterocyclic moieties into a single molecule has been shown to enhance biological efficacy and mitigate drug resistance. acs.org

Table 1: Examples of Heterocyclic Systems Derived from Thiazole Precursors

| Precursor Type | Reagents | Resulting System | Reference(s) |

| 2-Aminothiazole-5-carboxamide | Trifluoroacetic anhydride | Thiazolo[4,5-d]pyrimidine | mdpi.com |

| Thiazole | α-Haloketone | Pyrrolo[2,1-b]thiazole | conicet.gov.ar |

| Peptidyl Thioamide | α-Bromo Ketone | Thiazole-containing peptidomimetic | nih.gov |

| Thiazole Carbaldehyde | Hydrazine derivative, Active methylene compound | Thiazolyl-pyrazoline hybrid | acs.org |

| 2-Aminothiazole | Aromatic aldehyde | Schiff base (2-Arylideneamino-thiazole) | mdpi.com |

Role in the Development of Advanced Chemical Scaffolds for Research Purposes

The 2-aminothiazole core is a fundamental scaffold in medicinal chemistry, valued for its ability to interact with a wide range of biological targets. nih.govnih.govnih.gov Its derivatives are key components in the development of advanced chemical probes and lead compounds for drug discovery.

Scaffolds for Ligand Development in Chemical Biology Research

The thiazole ring is a key structural feature in numerous ligands designed to interact with specific biological targets. acs.orgnih.gov The development of novel antibacterial and antifungal agents, for instance, has utilized thiazole derivatives bearing β-amino acid moieties as promising scaffolds. nih.gov In cancer research, 2-aminothiazole derivatives have been extensively investigated as inhibitors of various protein kinases. nih.gov The clinically approved anticancer drug Dasatinib, for example, contains a 2-aminothiazole core.

The synthesis of these complex ligands often starts from simpler, functionalized thiazole building blocks. A compound like this compound serves as an ideal starting point. The aldehyde can be used as a handle to attach the thiazole core to other molecular fragments through reactions like condensation or Wittig-type reactions, gradually building up the final, complex ligand. This modular approach allows for the systematic modification of different parts of the molecule to optimize binding affinity and selectivity for the target protein.

Intermediates for Material Science Precursors

While predominantly explored in medicinal chemistry, the unique electronic properties of the thiazole ring also make it a component of interest in materials science. Thiazole-containing compounds, particularly those with extended π-conjugated systems, have applications as organic dyes and components of organic electronic materials. mdpi.com Fused thiazole systems, such as thiazolo[5,4-d]thiazoles, are noted for their rigid, planar, and electron-deficient nature, which facilitates intermolecular π–π stacking and charge transport. mdpi.com

The synthesis of these materials often relies on the condensation of aldehyde precursors with amine or thioamide building blocks. mdpi.commdpi.com For example, thiazolo[5,4-d]thiazole-based covalent organic frameworks (COFs) have been synthesized through the condensation of triformyl (trialdehyde) precursors with dithiooxamide. mdpi.com The carbaldehyde group of this compound makes it a suitable precursor for synthesizing such conjugated materials. Through condensation reactions, it can be used to build larger, π-conjugated systems like Schiff bases or vinyl-linked polymers, which could possess interesting photophysical or electronic properties for applications in organic electronics or as chemical sensors.

Catalytic Roles and Organocatalysis involving Thiazole Aldehydes

While direct catalytic applications of this compound in its native form are not extensively documented in scientific literature, its structure provides a clear potential for its use as a precursor to powerful organocatalysts. The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has seen significant growth, with N-heterocyclic carbenes (NHCs) emerging as a particularly versatile class of catalysts. The thiazole scaffold is central to the function of some of the earliest and most important NHCs.

The catalytic activity of thiazole derivatives is most prominently observed when they are converted into thiazolium salts. wikipedia.org These salts can be deprotonated to form a thiazol-2-ylidene, a type of N-heterocyclic carbene. ijcrt.org This carbene is the active catalytic species responsible for the "umpolung" or reversal of polarity of aldehydes, turning them from electrophiles into nucleophiles. wikipedia.orgorganic-chemistry.org This principle, first elucidated in the context of thiamine (B1217682) (Vitamin B1) biochemistry, is the basis for key carbon-carbon bond-forming reactions. nih.gov

For this compound to function as a catalyst, it would first need to be converted into a thiazolium salt. This can be achieved through N-alkylation of the thiazole ring nitrogen. The resulting quaternary ammonium (B1175870) salt would possess an acidic proton at the C2 position of the thiazole ring. In the presence of a base, this proton can be removed to generate the corresponding N-heterocyclic carbene. The substituents on the thiazole ring, in this case, the methylamino group at the 2-position and the carbaldehyde at the 4-position, would play a crucial role in modulating the electronic and steric properties of the resulting NHC, thereby influencing its stability and catalytic activity.

The most well-established organocatalytic reactions involving thiazolium-derived NHCs are the Benzoin condensation and the Stetter reaction.

Benzoin Condensation: This is a classic reaction catalyzed by nucleophiles like cyanide or N-heterocyclic carbenes. wikipedia.org In this reaction, two aldehydes couple to form an α-hydroxy ketone. The thiazolium-derived NHC adds to an aldehyde, initiating a sequence of steps that results in the formation of a key intermediate known as the Breslow intermediate. acs.orgirapa.org This intermediate then acts as a nucleophile, attacking a second molecule of the aldehyde to form the final product and regenerate the NHC catalyst. acs.org

Stetter Reaction: This reaction involves the 1,4-conjugate addition of an aldehyde to an α,β-unsaturated compound, such as an enone or an enal. wikipedia.orgorganic-chemistry.org Similar to the Benzoin condensation, the reaction is initiated by the formation of the Breslow intermediate from the thiazolium salt and an aldehyde. ijcrt.orgirapa.org This nucleophilic intermediate then adds to the Michael acceptor in a 1,4-fashion, leading to the formation of a 1,4-dicarbonyl compound after the elimination of the catalyst. wikipedia.org The Stetter reaction is a powerful tool for the synthesis of valuable diketones, ketoesters, and ketonitriles. organic-chemistry.org

The potential of this compound as a pre-catalyst in these transformations is significant. The development of chiral thiazolium salts for asymmetric organocatalysis is a major area of research. wikipedia.orgnih.gov By introducing chirality into the N-substituent used to form the thiazolium salt from this compound, it would be possible to generate chiral NHC catalysts. These chiral catalysts could then be employed in enantioselective versions of the Benzoin and Stetter reactions, providing access to optically active products.

The table below summarizes the key organocatalytic reactions where thiazole-based N-heterocyclic carbenes, derivable from precursors like this compound, play a crucial role.

| Reaction Name | Substrates | Product Type | Role of Thiazolium-derived NHC |

| Benzoin Condensation | Two molecules of an aldehyde | α-Hydroxy ketone | Nucleophilic catalyst for umpolung of one aldehyde molecule |

| Stetter Reaction | An aldehyde and an α,β-unsaturated compound | 1,4-Dicarbonyl compound | Nucleophilic catalyst for 1,4-addition of the aldehyde |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.